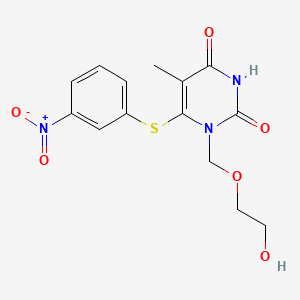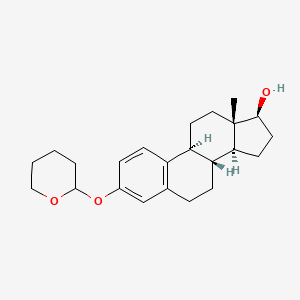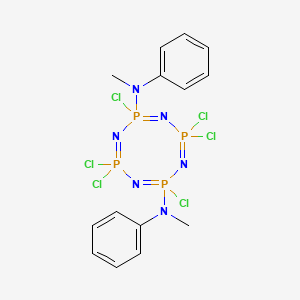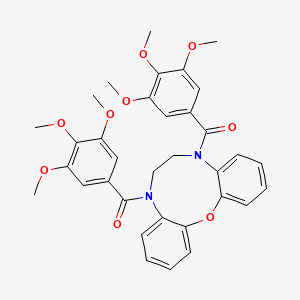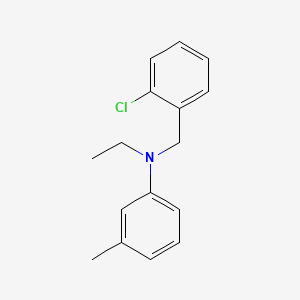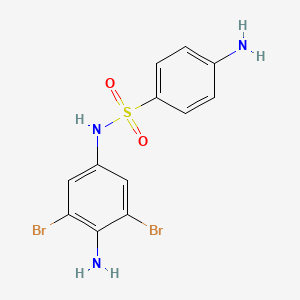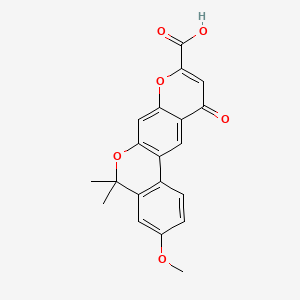
5H,11H-(2)Benzopyrano(4,3-g)(1)benzopyran-9-carboxylic acid, 3-methoxy-5,5-dimethyl-11-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3IH2SL8P9N typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzopyran derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of 3IH2SL8P9N may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3IH2SL8P9N: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The benzopyrano structure allows for substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3IH2SL8P9N: has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3IH2SL8P9N involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to 3IH2SL8P9N include other benzopyrano derivatives with similar structural features. Examples include:
- 5H,11H-(2)benzopyrano(4,3-g)(1)benzopyran-9-carboxylic acid, 3-methoxy-5,5-dimethyl-11-oxo-
- Other benzopyrano derivatives with varying substituents
Uniqueness
The uniqueness of 3IH2SL8P9N lies in its specific molecular structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
52156-75-9 |
|---|---|
Molekularformel |
C20H16O6 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
3-methoxy-5,5-dimethyl-11-oxoisochromeno[4,3-g]chromene-9-carboxylic acid |
InChI |
InChI=1S/C20H16O6/c1-20(2)14-6-10(24-3)4-5-11(14)12-7-13-15(21)8-18(19(22)23)25-16(13)9-17(12)26-20/h4-9H,1-3H3,(H,22,23) |
InChI-Schlüssel |
PUYCRPFWEHHBNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)OC)C3=C(O1)C=C4C(=C3)C(=O)C=C(O4)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



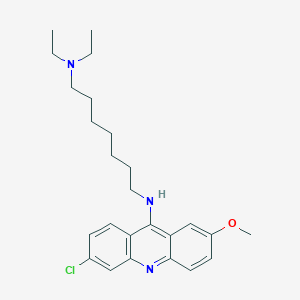
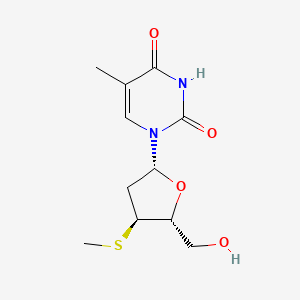
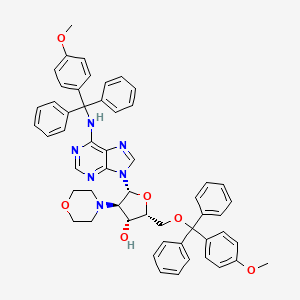
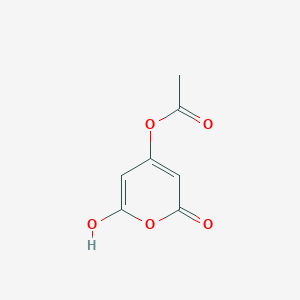
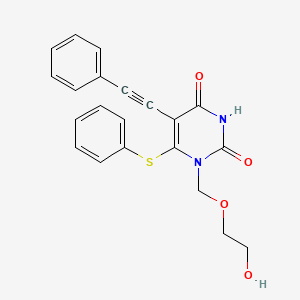
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
